

The Production of IT-143A by Streptomyces sp.: A Technical Overview

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Compound of Interest

Compound Name: IT-143A

Cat. No.: B10820761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic **IT-143A**, a piericidin-group compound produced by a strain of Streptomyces. Due to the limited public availability of the original research, this document focuses on the known characteristics of **IT-143A** and the general methodologies applicable to the isolation and study of similar natural products from Streptomyces.

Introduction to IT-143A

IT-143A is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites known for their diverse biological activities. First reported in 1996, **IT-143A** and its analogue IT-143B are produced by an unidentified species of Streptomyces.^[1] Piericidins are polyketide natural products synthesized by modular polyketide synthases (PKS) and are characterized by a substituted α -pyridone ring.

Physicochemical and Biological Properties of IT-143A

Based on available data, **IT-143A** has been characterized with the following properties. Further details from the primary literature, including spectroscopic data (NMR, IR, UV-Vis), are required for a complete profile.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₄₃ NO ₄	[2]
Molecular Weight	469.7 g/mol	[2]
CAS Number	183485-32-7	[2]
Appearance	An oil	[2]
Biological Activity	Antibacterial against <i>Micrococcus luteus</i> (MIC = 6.25 µg/ml); Antifungal against <i>Aspergillus fumigatus</i> and <i>Trichophyton rubrum</i> (MICs = 12.5-25 µg/ml)	

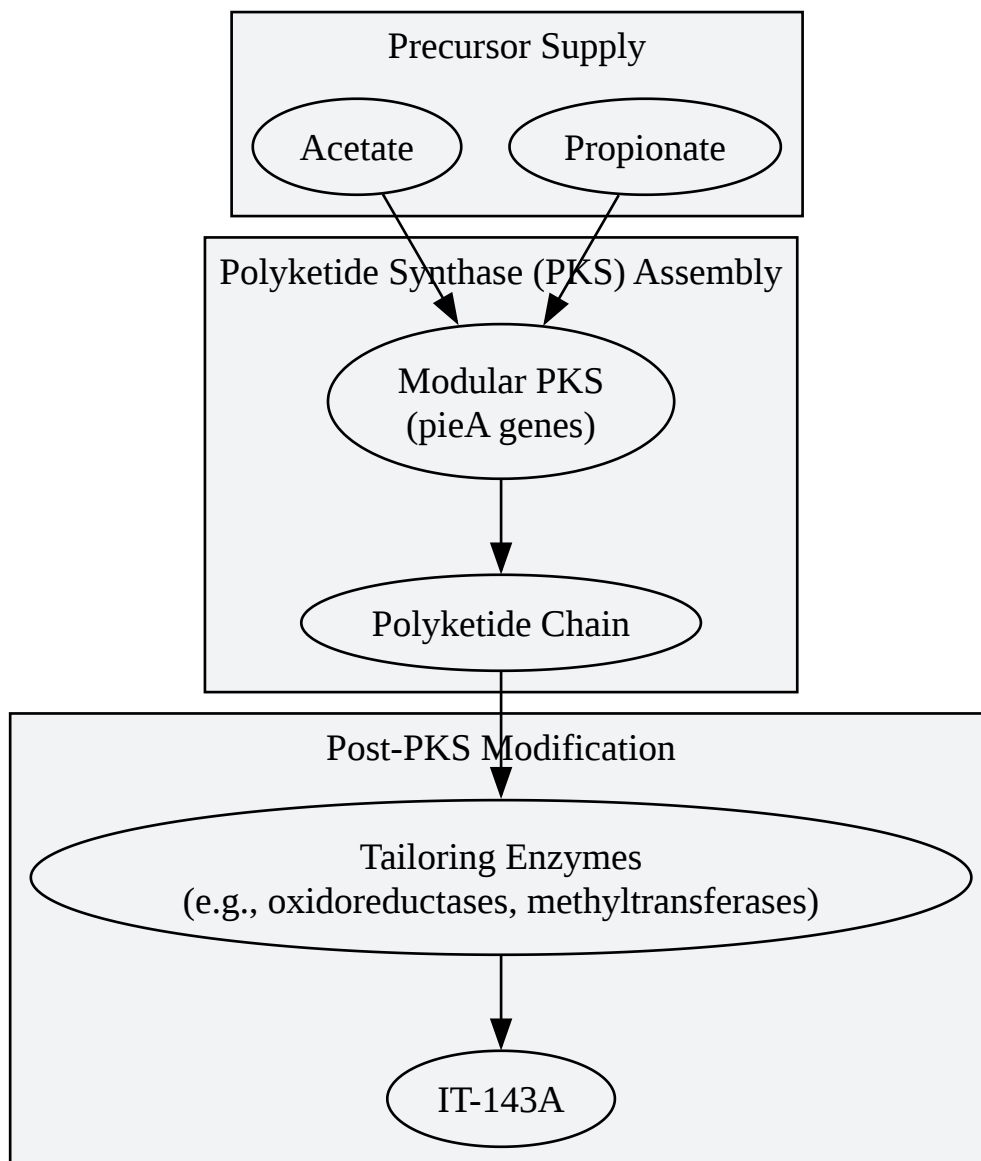
Biosynthesis of IT-143A: A Putative Pathway

As a member of the piericidin class, the biosynthesis of **IT-143A** is presumed to follow the general pathway for this family of compounds, which involves a modular Type I Polyketide Synthase (PKS). The core structure is assembled from simple carboxylic acid precursors, followed by tailoring reactions.

The biosynthesis of piericidins typically involves the following key steps:

- **Initiation:** The PKS is loaded with a starter unit, which can be acetate, propionate, or a branched-chain fatty acid.
- **Elongation:** A series of condensation reactions with extender units (malonyl-CoA or methylmalonyl-CoA) builds the polyketide chain.
- **Modification:** Tailoring enzymes, such as ketoreductases, dehydratases, and enoylreductases, modify the growing chain.
- **Cyclization and Release:** The polyketide chain is released from the PKS and cyclizes to form the characteristic pyridone ring.

- Post-PKS Modifications: Further enzymatic modifications, such as glycosylation, hydroxylation, or methylation, can occur to yield the final piericidin analogue.



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Production of IT-143A from *Streptomyces* sp.

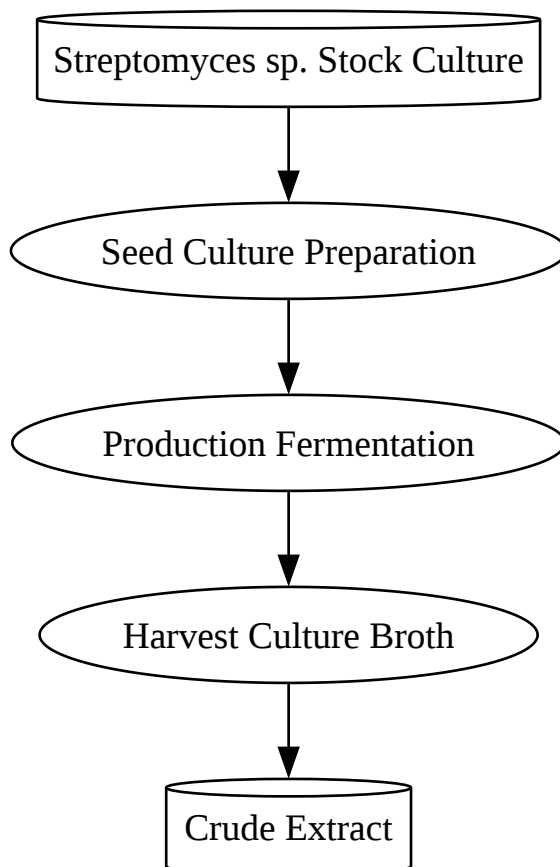
Detailed protocols for the fermentation of the **IT-143A**-producing *Streptomyces* sp. and the subsequent isolation and purification of the compound are not publicly available. However, a general workflow can be inferred from standard practices in the field of natural product discovery from actinomycetes.

Fermentation

The production of secondary metabolites like **IT-143A** is typically carried out in a nutrient-rich liquid medium under controlled conditions.

General Fermentation Protocol:

- **Inoculum Preparation:** A seed culture of the *Streptomyces* sp. is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized seed medium) with spores or mycelial fragments from a stock culture. The seed culture is incubated with agitation to promote growth.
- **Production Fermentation:** The production medium, which is often optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to maximize the yield of **IT-143A**.
- **Monitoring:** The fermentation is monitored for parameters such as biomass production, pH changes, and the concentration of **IT-143A** in the culture broth.



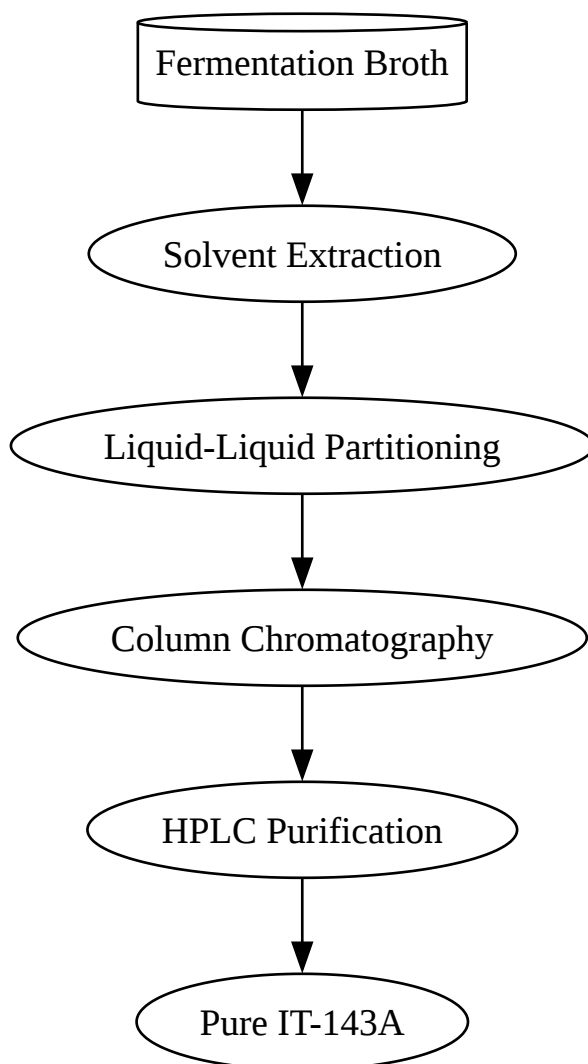
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Isolation and Purification

Following fermentation, **IT-143A** is extracted from the culture broth and purified using a series of chromatographic techniques.

General Isolation and Purification Protocol:

- **Extraction:** The culture broth is typically separated into the mycelial cake and the supernatant by centrifugation or filtration. **IT-143A** is then extracted from the mycelia and/or the supernatant using an organic solvent such as ethyl acetate or butanol.
- **Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- **Chromatography:** The partially purified extract is further purified using a combination of chromatographic methods. These may include:
 - **Column Chromatography:** Using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.
 - **High-Performance Liquid Chromatography (HPLC):** A high-resolution technique for the final purification of the compound.



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Future Directions

The promising antibacterial and antifungal activities of **IT-143A** warrant further investigation. Key areas for future research include:

- **Full Elucidation of the Biosynthetic Pathway:** Identification and characterization of the complete biosynthetic gene cluster for **IT-143A** would enable biosynthetic engineering approaches to generate novel analogues with improved therapeutic properties.
- **Optimization of Production:** Development of a high-yielding fermentation process is crucial for the large-scale production of **IT-143A** for further preclinical and clinical studies.

- Mechanism of Action Studies: Understanding the molecular target and mechanism of action of **IT-143A** will be critical for its development as a therapeutic agent.
- Taxonomic Identification of the Producing Strain: A detailed taxonomic characterization of the producing *Streptomyces* sp. using modern molecular techniques would be valuable for future studies.

This technical guide provides a summary of the currently available information on **IT-143A**. Further research is needed to fully unlock the potential of this promising natural product.

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References

- 1. IT-143-A and B, novel piericidin-group antibiotics produced by *Streptomyces* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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